{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl
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Overview
Description
The compound {2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl is a complex organic molecule featuring a boron atom bonded to a hydroxy group and a phenyl group substituted with a 4,5-dihydro-1,3-oxazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl typically involves multiple steps, starting with the preparation of the 4,5-dihydro-1,3-oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The phenyl group is then introduced via a coupling reaction, followed by the addition of the boron-containing moiety. Common reagents used in these steps include carbonyl diimidazoles and piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl: undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The oxazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a boronic acid, while reduction of the oxazole ring can produce various amine derivatives.
Scientific Research Applications
{2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of {2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups, making it a useful tool in enzyme inhibition studies. The oxazole ring can interact with various biological pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4,5-Dihydro-1,3-oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar chemical reactivity.
Phenylboronic acids: These compounds have a boron atom bonded to a phenyl group and a hydroxy group, similar to the target compound
Uniqueness
The uniqueness of {2-[4-(4,5-Dihydro-1,3-oxazol-2-yl)phenyl]ethenyl}(hydroxy)boranyl lies in its combination of the oxazole ring and the boron-containing moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile tool in both synthetic and biological applications.
Properties
CAS No. |
872495-62-0 |
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Molecular Formula |
C11H11BNO2 |
Molecular Weight |
200.02 g/mol |
InChI |
InChI=1S/C11H11BNO2/c14-12-6-5-9-1-3-10(4-2-9)11-13-7-8-15-11/h1-6,14H,7-8H2 |
InChI Key |
XIFXSTCDRNRBPJ-UHFFFAOYSA-N |
Canonical SMILES |
[B](C=CC1=CC=C(C=C1)C2=NCCO2)O |
Origin of Product |
United States |
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